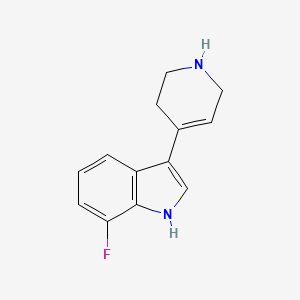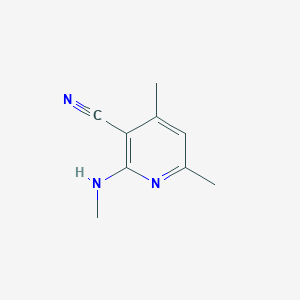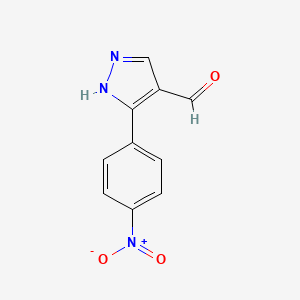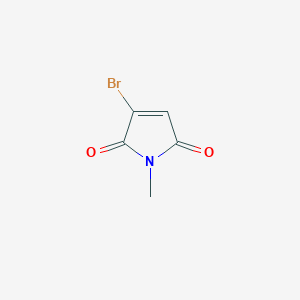
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound features a fluorophenyl group at the 3-position, a methyl group at the 5-position, and a carboxaldehyde group at the 4-position of the isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from a corresponding oxime using an oxidizing agent such as chloramine-T.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative of fluorobenzene with a halogenated isoxazole intermediate in the presence of a palladium catalyst and a base.
Formylation: The carboxaldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the isoxazole with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and cross-coupling steps, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
Reduction: 3-(4-Fluorophenyl)-5-methylisoxazole-4-methanol.
Substitution: Various substituted derivatives depending on the specific electrophile used.
科学研究应用
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be employed as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the isoxazole ring can participate in hydrogen bonding or π-π stacking interactions.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde: Similar structure but with a bromine atom instead of a fluorine atom.
3-(4-Methylphenyl)-5-methylisoxazole-4-carboxaldehyde: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxaldehyde imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. This can enhance its potential as a pharmaceutical agent by improving its bioavailability and reducing its susceptibility to metabolic degradation.
属性
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-7-10(6-14)11(13-15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFSKVZRERHBQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587417 |
Source


|
| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869496-66-2 |
Source


|
| Record name | 3-(4-Fluorophenyl)-5-methyl-1,2-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)
![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)


![4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoic acid](/img/structure/B1340207.png)

![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)




